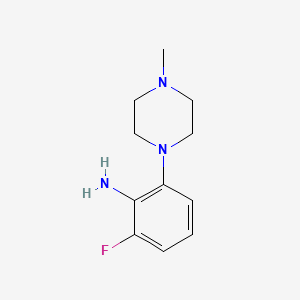

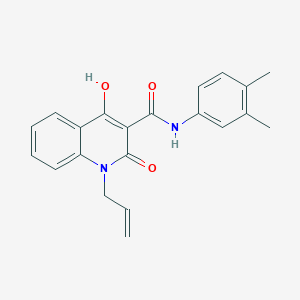

![molecular formula C21H18N4O3 B2751401 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide CAS No. 862810-70-6](/img/structure/B2751401.png)

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide” is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . Another method involves chemodivergent synthesis from α-bromoketones and 2-aminopyridines .Molecular Structure Analysis

Imidazo[1,2-a]pyrimidine is a heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Applications De Recherche Scientifique

Radiolabeled Compounds for Imaging

The development of radiolabeled compounds, such as [11C]L-159,884, showcases the application of imidazo[1,2-a]pyrimidine derivatives in biomedical imaging. These compounds are potent and selective ligands for the AT1 receptor, useful in angiotensin II receptor imaging, providing insights into cardiovascular diseases and potential therapeutic targets (Hamill et al., 1996).

Antineoplastic Activity

Imidazo[1,2-a]pyrimidine derivatives have been studied for their antineoplastic activities. Substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have shown variable degrees of antineoplastic activity against different cancer cell lines. This indicates their potential as chemotherapeutic agents, with specific compounds exhibiting significant in vitro activity (Abdel-Hafez, 2007).

Nanoparticle Catalysis and Sensor Applications

Copper oxide nanoparticles catalyzed synthesis of imidazo[1,2-a]pyrimidine derivatives demonstrates the intersection of nanotechnology with organic synthesis. These derivatives have optical properties and have been studied for their potential as selective fluorescent sensors for ions such as zinc, highlighting their application in environmental monitoring and bioimaging (Rawat & Rawat, 2018).

Role in Cardiovascular Research

The study of nitrogen position in imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines has contributed to understanding their inotropic activity. These compounds offer potential therapeutic benefits for treating congestive heart failure, with specific structural modifications affecting potency and efficacy (Spitzer et al., 1988).

Fluorometric Determination in Biological Materials

The determination of imidazo[1,2-a]pyrimidine derivatives in biological samples like serum, urine, and feces facilitates studies on absorption, metabolism, and excretion. This is crucial for the pharmacokinetic profiling of potential anti-inflammatory agents and contributes to the development of new drugs (Kaiser & Forist, 1975).

Mécanisme D'action

Target of Action

The primary targets of N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide are currently unknown. The compound belongs to the class of imidazo[1,2-a]pyrimidines, which have been found to possess a broad range of biological and pharmacological activities

Mode of Action

Imidazo[1,2-a]pyrimidines are known to interact with their targets through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Biochemical Pathways

Imidazo[1,2-a]pyrimidines are known to be involved in a variety of biological processes, suggesting that they may affect multiple biochemical pathways .

Result of Action

Imidazo[1,2-a]pyrimidines have been found to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the synthesis of imidazo[1,2-a]pyrimidines can be influenced by environmental factors, such as temperature .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

Preliminary studies suggest that this compound may have significant effects on cell function . For example, it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide is complex and involves various biochemical reactions . This compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has certain stability and degradation characteristics

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These effects could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-27-16-7-4-14(5-8-16)20(26)23-17-12-15(6-9-19(17)28-2)18-13-25-11-3-10-22-21(25)24-18/h3-13H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZGCLQDYKZJKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

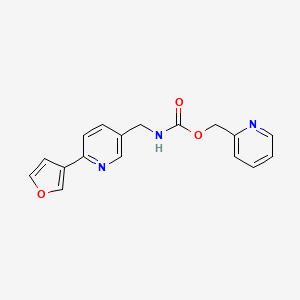

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2751319.png)

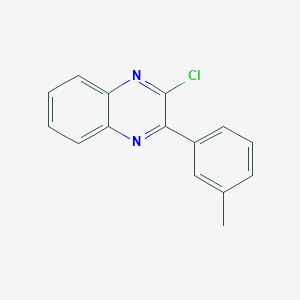

![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2751323.png)

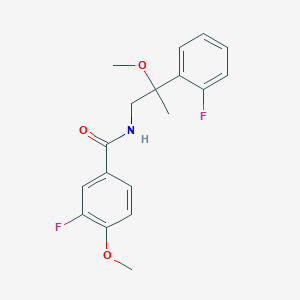

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2751334.png)